ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate is an organic compound with a complex structure that includes a hydroxy group, an oxane ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The use of acid catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent under mild conditions.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis in biological systems, releasing the corresponding acid and alcohol, which may have their own biological activities.
Comparison with Similar Compounds
Ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate can be compared with similar compounds such as:
Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate: Similar structure but with a methyl group instead of a hydroxy group.
Ethyl 3-hydroxy-2-(tetrahydro-2H-pyran-4-yl)prop-2-enoate: Similar structure but with a different ring system.
Uniqueness
The presence of the hydroxy group in this compound makes it unique, as it can participate in additional hydrogen bonding and chemical reactions compared to its analogs.
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate |
InChI |
InChI=1S/C10H16O4/c1-2-14-10(12)9(7-11)8-3-5-13-6-4-8/h7-8,11H,2-6H2,1H3/b9-7+ |
InChI Key |
HNSRSWSQYMAVPP-VQHVLOKHSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/O)/C1CCOCC1 |
Canonical SMILES |
CCOC(=O)C(=CO)C1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.